![molecular formula C12H12F3NO3 B2693031 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 1404820-59-2](/img/structure/B2693031.png)
2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid, also known as AMTFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have significant anti-inflammatory and analgesic effects.
科学的研究の応用
2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid has been widely used in scientific research due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid has been shown to reduce pain and swelling in animal models of inflammation. These properties make 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid a promising candidate for the development of new anti-inflammatory drugs.
作用機序
The exact mechanism of action of 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are key mediators of inflammation and pain, so inhibiting their production can reduce these symptoms.
Biochemical and Physiological Effects:
2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, as mentioned earlier. Additionally, it has been shown to reduce the activity of neutrophils, which are key cells involved in the inflammatory response. 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which can cause tissue damage during inflammation.
実験室実験の利点と制限
One advantage of using 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain. Additionally, 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid is relatively easy to synthesize and purify, which makes it readily available for research purposes. One limitation of using 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid is its potential toxicity. While it has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
将来の方向性
There are several future directions for research on 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid. One area of interest is its potential use in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid in humans. Finally, there is a need for more research on the safety and potential side effects of 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid.
合成法
The synthesis of 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid involves the reaction of 4-(trifluoromethyl)phenylacetic acid with acetic anhydride and methylamine. The reaction is typically carried out under acidic conditions and requires careful monitoring of the reaction progress. The final product is obtained after purification using various techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
2-[acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7(17)16(2)10(11(18)19)8-3-5-9(6-4-8)12(13,14)15/h3-6,10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBIOFIKNRGMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylacetamido)-2-[4-(trifluoromethyl)phenyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

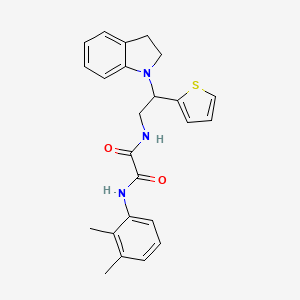
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)
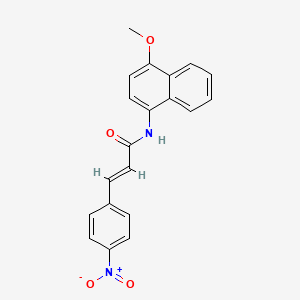
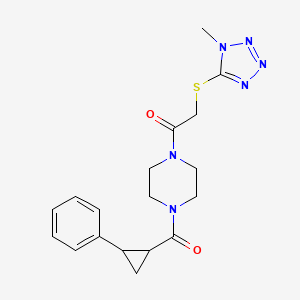
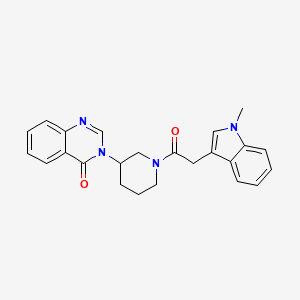
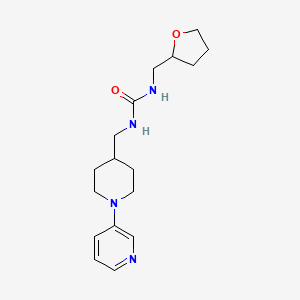

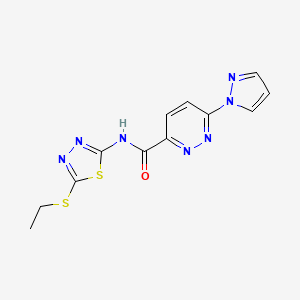
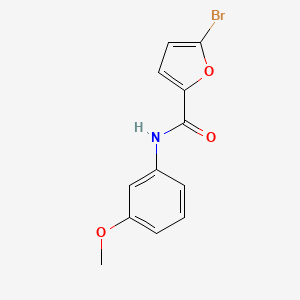
![2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide](/img/structure/B2692968.png)
![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)
![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)